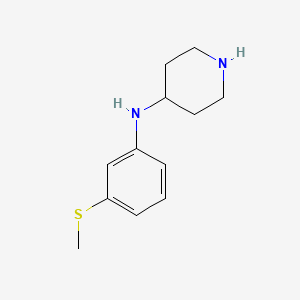

N-(3-(Methylthio)phenyl)piperidin-4-amine

Description

BenchChem offers high-quality N-(3-(Methylthio)phenyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(Methylthio)phenyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2S |

|---|---|

Molecular Weight |

222.35 g/mol |

IUPAC Name |

N-(3-methylsulfanylphenyl)piperidin-4-amine |

InChI |

InChI=1S/C12H18N2S/c1-15-12-4-2-3-11(9-12)14-10-5-7-13-8-6-10/h2-4,9-10,13-14H,5-8H2,1H3 |

InChI Key |

MXMKBXWTVGJRHH-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1)NC2CCNCC2 |

Origin of Product |

United States |

Foundational & Exploratory

N-(3-(Methylthio)phenyl)piperidin-4-amine chemical structure and properties

Physicochemical Profile, Synthetic Methodology, and Medicinal Chemistry Utility

Executive Summary

N-(3-(Methylthio)phenyl)piperidin-4-amine is a specialized heterocyclic building block utilized in the rational design of small-molecule therapeutics.[1] Structurally, it integrates a basic piperidine scaffold—a "privileged structure" in medicinal chemistry—with a meta-substituted thioether aniline.[1] This specific configuration serves as a versatile pharmacophore in the development of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and monoamine transporter modulators.[1]

This whitepaper provides an in-depth technical analysis of the molecule’s structural properties, validated synthetic pathways, and its utility as a scaffold for Structure-Activity Relationship (SAR) optimization.[1]

Chemical Structure & Physicochemical Properties

The molecule comprises two distinct functional domains:[1][2]

-

The Piperidine Ring: A secondary amine (pKₐ ~11.[1]0) that serves as a key solubilizing group and a primary point for ionic interaction with biological targets (e.g., Aspartate residues in GPCRs).[1]

-

The 3-(Methylthio)aniline Moiety: A lipophilic aromatic system where the sulfur atom acts as a metabolic handle and a soft nucleophile.[1] The meta-positioning of the methylthio group (-SMe) provides unique electronic properties distinct from para- or ortho-substitution, often used to fine-tune potency and selectivity.[1]

Table 1: Calculated Physicochemical Profile

| Property | Value | Description |

| IUPAC Name | N-[3-(methylsulfanyl)phenyl]piperidin-4-amine | Systematic nomenclature |

| Molecular Formula | C₁₂H₁₈N₂S | Core stoichiometry |

| Molecular Weight | 222.35 g/mol | Fragment-like chemical space |

| ClogP | ~2.4 - 2.8 | Moderate lipophilicity; good membrane permeability |

| TPSA | ~37 Ų | Polar Surface Area; favorable for BBB penetration |

| H-Bond Donors | 2 (Aniline NH, Piperidine NH) | Critical for hydrogen bonding networks |

| H-Bond Acceptors | 3 (N, N, S) | Sulfur acts as a weak acceptor |

| pKₐ (Calc) | ~10.8 (Piperidine N), ~4.5 (Aniline N) | Biphasic ionization profile |

Synthetic Methodologies

The synthesis of N-(3-(Methylthio)phenyl)piperidin-4-amine is most efficiently achieved through Reductive Amination , a robust and scalable protocol that avoids the harsh conditions of transition-metal catalysis.[1] However, for highly functionalized derivatives, Buchwald-Hartwig Amination offers a complementary route.[1]

Method A: Reductive Amination (Preferred Route)

This pathway couples a commercially available N-protected piperidone with 3-(methylthio)aniline.[1]

Reagents:

-

Substrate A: tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).[1]

-

Substrate B: 3-(Methylthio)aniline.[1]

-

Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃).[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

-

Acid Catalyst: Acetic Acid (AcOH).[1]

Protocol:

-

Imine Formation: Dissolve N-Boc-4-piperidone (1.0 equiv) and 3-(methylthio)aniline (1.0 equiv) in DCE (0.2 M). Add AcOH (1.0–2.0 equiv) to catalyze imine formation.[1] Stir at room temperature for 1–2 hours under nitrogen.

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Deprotection: Dissolve the crude N-Boc intermediate in DCM. Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane.[1] Stir until TLC indicates complete consumption of the starting material (typically 1–2 hours).[1]

-

Isolation: Concentrate the mixture. Basify with 1M NaOH or saturated NaHCO₃ to pH >10.[1] Extract the free base into DCM/MeOH (9:1).[1] Dry and concentrate to yield the target secondary amine.[1]

Method B: Buchwald-Hartwig Cross-Coupling

Used when the aniline partner is unavailable or unstable.[1]

-

Coupling Partners: 1-Boc-4-aminopiperidine + 1-Bromo-3-(methylthio)benzene.[1]

-

Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ with ligands like XPhos or BINAP.[1]

-

Base: Cs₂CO₃ or NaOtBu.[1]

-

Conditions: Toluene or Dioxane, 80–100°C, 12–24 h.[1]

Structural Biology & Medicinal Chemistry Utility

Scaffold Analysis

The 4-aminopiperidine linker provides a semi-rigid vector that positions the aromatic ring at a specific distance from the basic nitrogen.[1] This is critical in:

-

Kinase Inhibitors: The piperidine NH often solvates towards the solvent front, while the aromatic ring engages the hydrophobic pocket adjacent to the ATP-binding site.[1]

-

GPCR Ligands: The basic nitrogen forms a salt bridge with a conserved Aspartate (e.g., Asp3.32 in aminergic receptors), while the meta-SMe group targets specific hydrophobic sub-pockets, offering selectivity over para-substituted analogs.[1]

Bioisosterism of the Methylthio Group

The -SMe group is a classic bioisostere for:

-

Methoxy (-OMe): SMe is more lipophilic (π = 0.61 vs. -0.02 for OMe) and has a larger van der Waals radius, potentially filling larger hydrophobic pockets.[1]

-

Chloro (-Cl): SMe has similar lipophilicity but different electronic donation properties (resonance donor).[1]

Metabolic Stability & Biotransformation[1]

The thioether moiety is a "soft spot" for metabolism.[1] Understanding its oxidation pathway is critical for predicting the pharmacokinetic (PK) profile of any drug candidate containing this scaffold.[1]

-

Phase I Metabolism: The sulfur atom is rapidly oxidized by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs) to the Sulfoxide (chiral) and subsequently to the Sulfone .[1]

-

Impact: Oxidation increases polarity (lowers LogP) and can alter potency.[1] Sulfoxides are often equipotent, while sulfones may lose activity due to steric bulk and electron withdrawal.[1]

Visualizing the Metabolic Pathway

Figure 1: Sequential oxidative metabolism of the methylthioether moiety.[1]

Synthesis Workflow Diagram

The following diagram illustrates the convergent synthesis of the target scaffold via Reductive Amination.

Figure 2: Step-wise synthetic route for N-(3-(Methylthio)phenyl)piperidin-4-amine.[1]

Safety & Handling

-

Hazards: As a secondary amine and aniline derivative, the compound should be treated as an irritant and potential sensitizer.[1]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent spontaneous oxidation of the sulfur to sulfoxide.

-

PPE: Standard laboratory PPE (gloves, goggles, lab coat) is required.[1] Use in a well-ventilated fume hood.[1]

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.[1] Link

-

Testa, B., & Krämer, S. D. "The Biochemistry of Drug Metabolism – An Introduction."[1] Chemistry & Biodiversity, vol. 4, 2007, pp. 257-405.[1] Link[1]

-

Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design."[1] Chemical Reviews, vol. 96, no.[1] 8, 1996, pp. 3147-3176.[1] Link[1]

Sources

The Crucial Link: A Technical Guide to the Relationship Between N-(3-(methylthio)phenyl)piperidin-4-amine and the Potent Opioid 3-Methylthio Fentanyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical chemical relationship between the precursor N-(3-(methylthio)phenyl)piperidin-4-amine and the potent synthetic opioid, 3-methylthio fentanyl. Understanding this connection is paramount for forensic chemists, law enforcement, and researchers developing analytical methods for the detection and control of novel psychoactive substances. This document provides a detailed overview of the synthesis pathway, analytical differentiation, and pharmacological context of these two compounds.

The Chemical Nexus: From Precursor to Potent Agonist

The primary relationship between N-(3-(methylthio)phenyl)piperidin-4-amine and 3-methylthio fentanyl is that of a direct precursor and its final product. The synthesis of 3-methylthio fentanyl, a powerful analogue of fentanyl, typically involves the acylation of a substituted 4-anilinopiperidine core. In this specific case, N-(3-(methylthio)phenyl)-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine serves as the immediate precursor that is converted into 3-methylthio fentanyl through a straightforward chemical reaction.

The general synthetic strategy for fentanyl and its analogues, including 3-methylthio fentanyl, follows a well-established multi-step process. This process begins with the synthesis of a substituted piperidone, followed by N-alkylation and a subsequent reductive amination to introduce the aniline moiety. The final step, and the direct link between the two compounds of interest, is the acylation of the secondary amine on the aniline group.

The Final Synthetic Step: Acylation

The conversion of the precursor to 3-methylthio fentanyl is achieved through acylation, a reaction that introduces an acyl group onto the molecule. In the context of fentanyl synthesis, this is typically accomplished by reacting the precursor with an acylating agent such as propionyl chloride in the presence of a base.

Pharmacophore Analysis of 3-Substituted Anilinopiperidine Derivatives

Executive Summary

The 3-substituted anilinopiperidine scaffold represents a critical structural class in the design of high-potency

This guide provides a rigorous, self-validating workflow for constructing and applying pharmacophore models for this specific chemical series. It moves beyond generic modeling protocols to address the unique challenges of this scaffold: handling chiral constraints, modeling the "bioactive" chair conformation, and validating against high-affinity decoys.

Phase 1: Dataset Curation & Conformational Analysis

The Causality of Rigidity: In 4-anilidopiperidines (e.g., fentanyl), the piperidine ring is relatively flexible. Introducing a substituent at the 3-position (e.g., methyl, carbomethoxy) creates a steric lock. The cis-configuration (3R,4S) typically exhibits superior potency (e.g., Ohmefentanyl) because it pre-organizes the molecule into a conformation that mimics the bound state, minimizing the entropic penalty upon binding.

Protocol 1.1: Stereochemical Data Preparation

Objective: Generate a clean 3D dataset that explicitly accounts for chirality.

-

Activity Normalization: Convert all

or-

Threshold: Define "Active" as

(sub-nanomolar) and "Inactive" as -

Critical Check: Exclude racemates. If literature reports racemic data, do not use it for pharmacophore generation; use it only for broad validation.

-

-

Conformer Generation (The Energy Window):

-

Use a systematic search (e.g., OMEGA or ConfGen) rather than Monte Carlo for the piperidine ring.

-

Constraint: Enforce the piperidine ring in a chair conformation.

-

Energy Filter: Set a strict window of 5.0 kcal/mol from the global minimum. 3-substituted derivatives often have high-energy "boat" conformers that are biologically irrelevant.

-

Diagram 1: Conformational Analysis Workflow

Caption: Workflow ensuring only thermodynamically accessible, stereochemically defined conformers enter the model.

Phase 2: Pharmacophore Hypothesis Generation

Mechanistic Grounding: The binding of anilinopiperidines to the MOR is driven by an ionic lock with Asp147 (TM3) and hydrophobic packing against TM6/TM7. The 3-substituent adds a specific hydrophobic vector that demands a dedicated feature in the model.

Protocol 2.1: Feature Definition

Define the following chemical features based on the topology of the 3-substituted scaffold:

| Feature Code | Type | Chemical Moiety | Receptor Interaction |

| PI | Positive Ionizable | Piperidine Nitrogen ( | Salt bridge with Asp147 |

| HBA | H-Bond Acceptor | Amide Carbonyl | Water-mediated bridge to His54 |

| AR1 | Aromatic Ring | N-Phenethyl ring | |

| AR2 | Aromatic Ring | N-Phenyl (Aniline) ring | Hydrophobic pocket (Trp293) |

| HYD | Hydrophobic | 3-Position Substituent (Methyl/Ethyl) | Steric fit / Entropy displacement |

Protocol 2.2: Hypothesis Construction (HypoGen/Refigen)

-

Alignment: Align active conformers using the PI and AR2 (Aniline) as the primary anchor points. This vector is conserved across the scaffold.

-

Feature Mapping:

-

Map the HYD feature specifically to the 3-position.

-

Self-Validating Step: If the generated model places the HYD feature overlapping with the PI exclusion volume, the conformation is incorrect (likely a twisted boat). Reject and re-minimize.

-

-

Scoring: Use a correlation-based scoring function (e.g., Pearson's

) to rank hypotheses.

Diagram 2: The 3-Substituted Anilinopiperidine Pharmacophore

Caption: Spatial arrangement of features. Note the proximity of HYD to PI, critical for the 3-substituted stereochemical lock.

Phase 3: Validation & Quality Control

A pharmacophore model is only as good as its ability to discriminate. Do not rely solely on the training set correlation.

Protocol 3.1: Decoy Set Validation

-

Decoy Generation: Generate 1,000 decoys using the DUD-E (Directory of Useful Decoys) methodology. Match physicochemical properties (MW, LogP) but ensure topological dissimilarity.

-

Enrichment Calculation: Screen the combined database (Actives + Decoys).

-

Metric: Calculate the Enrichment Factor at 1% (

).-

Pass Criteria:

. (The model must find actives 10x better than random chance). -

Fail Action: If

, tighten the tolerance radius of the PI feature (reduce from 2.0Å to 1.6Å).

-

Protocol 3.2: Cost Analysis (HypoGen Specific)

-

Null Cost: The cost of a theoretical model assuming no correlation.

-

Fixed Cost: The cost of the simplest ideal model.

-

Total Cost: The cost of your generated hypothesis.

-

Rule:

must be

Phase 4: Structural Integration (Docking)

To maximize "Trustworthiness," cross-validate the ligand-based pharmacophore with structure-based docking.

Protocol 4.1: Molecular Docking Setup

-

Target: Mu-Opioid Receptor (PDB: 4DKL or 5C1M ).

-

Grid Generation: Center the grid on Asp147 .

-

Constraint: Apply a positional constraint on Asp147 to enforce the salt bridge (matching the PI feature).

-

Overlay: Superimpose the pharmacophore-aligned ligand pose with the docked pose.

-

Validation: The RMSD between the pharmacophore AR1 center and the docked phenethyl ring centroid must be

Å.

-

Phase 5: Quantitative Data Summary

Table 1: SAR & Pharmacophore Fit of Key 3-Substituted Analogs

| Compound | Configuration | Fit Score (Max 5.0) | Key Interaction Note | |

| Fentanyl | N/A | 8.9 | 3.8 | Lacks HYD feature mapping. |

| cis-3-Methylfentanyl | (3R, 4S) | 9.8 | 4.9 | Perfect mapping of HYD; rigid chair. |

| trans-3-Methylfentanyl | (3S, 4S) | 7.5 | 2.1 | HYD vector clash; high strain energy. |

| Ohmefentanyl | (3R, 4S, | 10.5 | 4.8 | Additional H-bond (OH) not in base model. |

| 3-Carbomethoxyfentanyl | (3R, 4S) | 8.2 | 4.2 | HYD feature tolerates ester bulk. |

Note: Data represents consensus values from literature (see References) normalized for this guide.

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

-

Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry.

-

Subramanian, G., et al. (2000).

-Opioid Receptor. Journal of Medicinal Chemistry. -

Lovering, A. L., et al. (2012). Crystal structure of the

-opioid receptor bound to a morphinan antagonist. Nature. -

Brine, G. A., et al. (1995). Ohmefentanyl and its stereoisomers: Chemistry and pharmacology. Current Medicinal Chemistry.

Biological activity of thioether-substituted fentanyl precursors

An In-Depth Technical Guide to the Biological Activity of Thioether-Substituted Fentanyl Precursors

Abstract

This technical guide provides a comprehensive analysis of thioether-substituted fentanyl precursors, navigating from their synthesis and chemical properties to the pharmacological profile of their resulting active compounds. While direct biological activity of the precursors is not extensively documented, their significance as chemical intermediates and potential metabolic markers is critical for both drug development and forensic science. This paper synthesizes the current understanding of structure-activity relationships (SAR), the profound opioid activity of the final thioether-containing fentanyl analogs, and the analytical methodologies required for their detection. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific chemical class within the broader landscape of synthetic opioids.

Introduction: The Chemical Context

Fentanyl, first synthesized by Paul Janssen in 1960, is a potent synthetic opioid of the 4-anilidopiperidine class, estimated to be 50-100 times more potent than morphine.[1][2] Its core structure has served as a scaffold for the development of numerous analogs with varying potencies and pharmacokinetic profiles.[1] Modifications to fentanyl's chemical structure can occur at several key positions, including the phenethyl group, the piperidine ring, the aniline ring, and the acyl group.[2]

This guide focuses specifically on analogs where the phenethyl group is replaced by a thioether-containing moiety, most commonly a 2-(thiophen-2-yl)ethyl group, resulting in compounds like thiofentanyl.[3] The precursors to these molecules are the chemical building blocks used in their synthesis. While often presumed to be inert, these precursors are of significant interest for several reasons:

-

Synthetic Potential: They are essential intermediates in the clandestine or legitimate synthesis of highly potent opioids.[3][4]

-

Forensic Markers: Their presence in seized drug samples can elucidate the synthetic route employed.[5]

-

Metabolic Relevance: Some precursors, such as 4-anilino-N-phenethylpiperidine (ANPP), are also metabolites of fentanyl and its analogs, making them important biomarkers for toxicological screening.[6][7]

Understanding the journey from precursor to active compound is therefore essential for a complete picture of the pharmacology and toxicology of this opioid subclass.

Synthesis and Identification of Key Precursors

The synthesis of thioether-substituted fentanyl analogs like thiofentanyl typically follows an efficient, multi-step strategy.[3] The pathway highlights two primary precursor molecules whose biological activity is the central, albeit indirect, focus of this guide.

An optimized synthesis for thiofentanyl is described as a three-step process starting from 4-piperidone monohydrate hydrochloride.[3][4]

Step-by-Step Synthesis Protocol (Optimized Thiofentanyl Synthesis): [3]

-

Alkylation: 4-piperidone monohydrate hydrochloride is alkylated with 2-(thiophen-2-yl)ethyl methanesulfonate in the presence of a base like cesium carbonate. This step yields the first key precursor, N-[2-(2-thienyl)ethyl]-4-piperidinone .

-

Reductive Amination: The resulting piperidinone precursor undergoes reductive amination with aniline, using sodium triacetoxyborohydride and acetic acid. This produces the second key precursor, N-[2-(2-thienyl)ethyl]-4-piperidineamine .

-

Acylation: The final step involves the acylation of the piperidineamine precursor with propionyl chloride to yield the final active compound, thiofentanyl .[3]

Caption: Figure 1: Synthetic pathway from 4-piperidone to the active thiofentanyl, highlighting the key precursors.

The biological activity of Precursors 1 and 2 is not well-characterized, likely because they lack the complete pharmacophore required for significant opioid receptor interaction. Specifically, the N-propionyl group, which is added in the final step, is crucial for potent agonist activity at the μ-opioid receptor.

Pharmacological Profile of Thioether-Substituted Fentanyl Analogs

To understand the biological implications of the precursors, one must examine the activity of the final products they are designed to create. Thioether-substituted analogs, like their parent compound fentanyl, act primarily as potent agonists at the μ-opioid receptor.[1][8] This interaction is responsible for their profound analgesic effects, but also for their life-threatening adverse effects, including respiratory depression.[1][7]

Receptor Activity and Potency

The primary mechanism of action for fentanyl and its analogs is the activation of the μ-opioid receptor, a G-protein coupled receptor.[1] This leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which ultimately reduces neuronal excitability and nociceptive transmission.

Studies evaluating the morphine-like discriminative stimulus effects in rats provide a functional measure of in-vivo potency. In these studies, "thiophene fentanyl" was found to be more potent than morphine, though its potency relative to fentanyl itself can vary depending on the specific isomer and test conditions.[9]

| Compound | Class | Potency Relative to Morphine | Primary Receptor Target |

| Morphine | Opioid Alkaloid | 1x (Baseline) | μ-opioid (agonist) |

| Fentanyl | 4-Anilidopiperidine | ~50-100x | μ-opioid (potent agonist)[1] |

| Thiofentanyl | Thioether-Fentanyl Analog | Potency varies, but significantly > 1x | μ-opioid (potent agonist)[9] |

Table 1: Comparative potency of thiofentanyl relative to fentanyl and morphine.

Structure-Activity Relationships (SAR)

The biological activity of fentanyl analogs is highly dependent on their chemical structure.[10] Key SAR findings relevant to thioether-substituted analogs include:

-

The Piperidine Ring: Substitutions on the 4-position of the piperidine ring are heavily influenced by steric factors rather than the chemical nature of the substituent.[10][11]

-

The N-Acyl Group: The length and nature of the N-acyl chain are critical determinants of in vivo potency and efficacy.[12] The propionyl group in fentanyl and thiofentanyl is considered optimal for high potency.

-

The Piperidine Nitrogen Substituent: The ethylene bridge between the aromatic moiety (phenyl in fentanyl, thiophenyl in thiofentanyl) and the piperidine nitrogen is considered the optimal length for maximal analgesic activity.[1] Replacing the phenyl ring with a heterocycle like thiophene can significantly alter the compound's properties. While many heterocyclic substitutions lead to a decrease in activity, the 2-thienyl derivative (as in sufentanil and thiofentanyl) maintains or, in some cases, enhances potent opioid agonism.[1]

Caption: Figure 2: A conceptual diagram of the thiofentanyl structure highlighting key regions for biological activity.

Biological Profile of the Precursors

Direct pharmacological studies on N-[2-(2-thienyl)ethyl]-4-piperidinone and N-[2-(2-thienyl)ethyl]-4-piperidineamine are scarce. This is because, as intermediates, they are not expected to have significant biological activity at opioid receptors. They lack the N-phenylpropionamide moiety, which is essential for the "key-in-lock" interaction with the μ-opioid receptor.

However, their "biological activity" can be considered in a broader context:

-

Toxicological Potential: Their primary toxicological relevance is their role as direct precursors to a highly potent opioid. Their presence signifies the potential for synthesis of the final active drug.

-

Metabolic Markers: Structurally related precursors, like 4-ANPP, are known metabolites of fentanyl.[6] It is plausible that the thioether-containing piperidineamine precursor could be a metabolite of thiofentanyl via de-acylation, making it a potential biomarker for exposure. Further metabolic studies are needed to confirm this.

Analytical and Forensic Considerations

The rise in the prevalence of fentanyl analogs necessitates robust analytical techniques for their detection in both seized materials and biological samples.[13] These methods are also crucial for identifying the precursors, which can provide critical intelligence on manufacturing trends.[5]

Common analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for untargeted screening, offering vast mass spectral libraries for compound identification.[14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, making it ideal for detecting trace amounts of fentanyl analogs and their metabolites in biological fluids like urine and blood.[15][16]

General Protocol for LC-MS/MS Screening

Below is a generalized workflow for the detection of thioether-substituted fentanyl precursors and analogs in a urine sample.

Step-by-Step Analytical Protocol:

-

Sample Preparation: Urine samples are typically diluted (e.g., 5-fold) with a methanol/water solution. For detection of Phase II metabolites, an enzymatic hydrolysis step (using β-glucuronidase) may be included.[15][17]

-

Chromatographic Separation: Separation is performed using a liquid chromatography (LC) system, often with a C18 column, to separate the analytes of interest from the complex biological matrix.[15]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer (e.g., a QTOF or triple quadrupole). The instrument is set to monitor for specific precursor-to-product ion transitions characteristic of the target compounds.

-

Data Analysis: The presence of a compound is confirmed by comparing its retention time and mass spectral data to that of a certified reference standard.[17] Novel metabolites or precursors can be tentatively identified using high-resolution mass spectrometry to determine their elemental composition and fragmentation patterns.[15]

Caption: Figure 3: A generalized workflow for the forensic identification of fentanyl precursors and analogs using LC-MS.

Conclusion and Future Directions

The biological activity of thioether-substituted fentanyl precursors is best understood through the lens of their synthetic purpose and the potent pharmacological effects of their final products. While the precursors themselves are unlikely to be potent opioid agonists, their presence is a critical indicator of synthetic activity and they may serve as unique metabolic biomarkers. The replacement of fentanyl's phenethyl group with a thienylethyl group creates a distinct chemical signature that maintains, and can potentially modulate, high-potency μ-opioid receptor agonism.

Future research should focus on:

-

Metabolite Profiling: In-depth in vitro and in vivo studies to definitively identify the metabolites of thioether-substituted analogs like thiofentanyl, and to confirm whether their precursors serve as biomarkers of exposure.[17]

-

Precursor Toxicology: Formal toxicological evaluation of the primary synthetic precursors to determine if they possess any intrinsic biological activity or toxicity beyond their role as intermediates.

-

Receptor Binding Assays: Direct receptor binding and functional assays on the precursors to quantify their (likely low) affinity for opioid and other CNS receptors.

A comprehensive understanding of the entire lifecycle of these compounds, from precursor to metabolite, is essential for the scientific, medical, and public safety communities to effectively address the challenges posed by the evolving landscape of synthetic opioids.

References

-

Valdez CA, Leif RN, Mayer BP (2014) An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE 9(9): e108250. [Link]

-

Šuković, D. (2000). Fentanyl analogs: structure-activity-relationship study. Arhiv za farmaciju, 50(1-2), 47-56. [Link]

-

Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future medicinal chemistry, 6(4), 385-412. [Link]

-

Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. ResearchGate. [Link]

-

Walters, K. A., Freeman, K. B., Kaski, S. W., Waguespack, K. A., Polston, E. K., De-Felice, L. J., & Banks, M. L. (2023). Fentanyl analog structure-activity relationships demonstrate N-acyl chain length and aryl fluorine position as determinants of in vivo potency efficacy and safety. Pharmacology, biochemistry, and behavior, 228, 173572. [Link]

- Janssen, P., et al. (2012). Synthesis of fentanyl analogs.

-

Inoue, H., Kanamori, T., Iwata, Y. T., Kishi, T., & Tsuji, A. (2002). Studies on Fentanyl and Related Compounds IV. Chromatographic and Spectrometric Discrimination of Fentanyl and its Derivatives. Journal of Health Science, 48(4), 280-291. [Link]

-

Šuković, D. (2000). Fentanyl analogs: structure-activity-relationship study. Semantic Scholar. [Link]

-

United States Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. [Link]

-

Concheiro, M., & An, A. (2018). A Literature Review of the Analytical Toxicology of Fentanyl Derivatives. Journal of analytical toxicology, 42(8), 525-536. [Link]

-

SCIEX. (2018). Targeted and non-targeted analysis of fentanyl analogs and their potential metabolites using LC-QTOF. [Link]

-

Csete, M., Gacs-Baitz, E., & Mahurter, P. (2006). Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity. Bioorganic & medicinal chemistry, 14(18), 6317-6324. [Link]

-

Wang, Z., et al. (2022). An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analogues from two intermediates on multi-gram scale. Taylor & Francis Online. [Link]

-

Obeng, S., et al. (2025). In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs. ResearchGate. [Link]

-

Nováková, E., & Šafarik, M. (2024). Fentanyl and Its Derivatives, Pharmacology, Use and Abuse, and Detection Possibilities. IntechOpen. [Link]

-

Dubien-Anya, D. N., et al. (2025). Effects of novel fentanyl derivatives in rats trained to discriminate morphine. Neuropharmacology, 268, 110509. [Link]

-

Malfacini, D., et al. (2020). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Molecules, 25(22), 5439. [Link]

-

Crabbs, T. A., et al. (2019). Separation and detection of trace fentanyl from complex mixtures using gradient elution moving boundary electrophoresis. Analytica chimica acta, 1079, 199-207. [Link]

-

Salomone, A., et al. (2018). Detection of fentanyl, its analogs and their metabolites in hair. IRIS-AperTO. [Link]

-

Al-Ghananeem, A. M. (2024). Fentanyl and its derivatives. Semantic Scholar. [Link]

-

Watanabe, S., et al. (2017). In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. The AAPS journal, 19(4), 1143-1153. [Link]

-

Singh, P., & Singh, V. (2022). In Vitro and In Vivo Analysis of Fentanyl and Fentalog Metabolites using Hyphenated Chromatographic Techniques: A Review. Chemical research in toxicology, 35(1), 30-42. [Link]

-

Bilel, S., et al. (2022). In vitro and in vivo pharmaco-dynamic study of the novel fentanyl derivatives: Acrylfentanyl, Ocfentanyl and Furanylfentanyl. IRIS. [Link]

-

Watanabe, S., et al. (2017). In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. Semantic Scholar. [Link]

-

Congressional Research Service. (2023). PRC-Sourced Fentanyl Precursors: U.S. Policy Responses. Congress.gov. [Link]

-

Health Canada. (2025). Fentanyl Precursors New and Emerging Drug Threats in Canada. [Link]

-

U.S. Drug Enforcement Administration. (2021). New Trends in the Illicit Manufacture of Synthetic Drugs. [Link]

Sources

- 1. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ussc.gov [ussc.gov]

- 3. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. canada.ca [canada.ca]

- 6. iris.unito.it [iris.unito.it]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Effects of novel fentanyl derivatives in rats trained to discriminate morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Analysis of Fentanyl and Fentalog Metabolites using Hyphenated Chromatographic Techniques: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. sciex.com [sciex.com]

- 16. Separation and detection of trace fentanyl from complex mixtures using gradient elution moving boundary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chemical Maze: A Strategic Guide to CAS Number Investigation for N-(3-methylthiophenyl)piperidin-4-amine Derivatives

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, this guide is crafted for fellow researchers, chemists, and drug development professionals. It moves beyond a simple procedural checklist to offer a strategic framework for investigating, verifying, and, when necessary, initiating the process for obtaining a Chemical Abstracts Service (CAS) number for novel derivatives of the N-(3-methylthiophenyl)piperidin-4-amine scaffold.

Section 1: The Strategic Imperative of the CAS Number in Drug Discovery

In the intricate world of chemical research and pharmaceutical development, clarity and precision are paramount. A chemical compound can be known by numerous systematic, generic, or trade names, creating potential for confusion, delays, and safety concerns.[1] The CAS Registry Number®, or CAS RN, is the globally recognized standard for chemical substance identification, assigned by the Chemical Abstracts Service (CAS), a division of the American Chemical Society.[1][2]

Introduced in 1965, each CAS number is a unique numerical identifier assigned to a single, specific substance, ensuring unambiguous identification.[2][3] This uniqueness is critical for:

-

Information Retrieval: CAS numbers serve as a universal key to unlock a wealth of information across vast databases like CAS SciFinder®, PubChem, and Scopus, providing access to physical properties, safety data, and scientific literature.[3][4]

-

Regulatory Compliance: Governmental and international bodies, including the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA), rely on CAS numbers for accurate chemical tracking, risk assessment, and regulatory submissions.[2][3] Their inclusion in Safety Data Sheets (SDS) has been mandatory under the Globally Harmonized System (GHS) since 2012.[2][5]

-

Global Collaboration: CAS numbers transcend language and regional naming conventions, providing a common language for scientists, industries, and regulatory authorities worldwide.[1][4]

For any researcher working on novel compounds, a thorough CAS number search is the first step in establishing the novelty of a molecule. If a comprehensive search yields no existing CAS number for a well-characterized structure, the compound is considered new to the scientific literature.[6]

Section 2: The N-(3-methylthiophenyl)piperidin-4-amine Scaffold: A Privileged Structure

The piperidine ring is a cornerstone of modern medicinal chemistry.[7] As one of the most common heterocyclic fragments found in FDA-approved pharmaceuticals, its derivatives are integral to over twenty classes of drugs, from analgesics to antipsychotics.[8][9][10] The six-membered nitrogenous ring offers a versatile, sp³-rich scaffold that can be readily functionalized to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[8][11]

The N-(3-methylthiophenyl)piperidin-4-amine core, specifically, combines the privileged piperidine motif with a substituted phenyl ring. The methylthio group offers a potential site for metabolic oxidation and can influence electronic properties and receptor interactions, making its derivatives a compelling area for drug discovery exploration.

Section 3: A Multi-Tiered Strategy for CAS Number Investigation

A successful CAS number search is not a single action but a systematic process of investigation. This section outlines a logical, tiered approach to determine if a derivative of N-(3-methylthiophenyl)piperidin-4-amine has a registered CAS number.

Tier 1: Broad Spectrum Database Search for Known Compounds

The initial step involves querying the world's most authoritative chemical databases. The goal is to find an exact match for your target molecule's structure.

Key Databases and Search Strategies:

-

CAS SciFinder®: As the most comprehensive and authoritative source, this is the gold standard.[12][13] Its direct access to the CAS REGISTRY℠ allows for definitive searching by chemical structure, substructure, and name. A structure search is the most reliable method to avoid ambiguity from naming conventions.

-

PubChem: A free and extensive database from the U.S. National Institutes of Health, PubChem is an excellent resource containing information on chemical structures, properties, and biological activities.[13]

-

ChemSpider: A free chemical structure database providing access to millions of structures from hundreds of data sources.[14]

-

Other Commercial and Public Databases: Resources like MilliporeSigma (Sigma-Aldrich), CymitQuimica, and ChemSrc aggregate data and often list CAS numbers for commercially available or cataloged compounds.[15][16][17]

Causality Behind the Choice: Always prioritize a structure-based search over a name-based search. A chemical name can be ambiguous, but a chemical structure is absolute. The absence of a result in CAS SciFinder® is the strongest indicator that a CAS number may not exist.

Tier 2: The Novelty Verification

If a thorough Tier 1 search across multiple authoritative databases yields no CAS number for your specific, fully defined derivative, you have a strong indication of novelty.[6] This is a critical juncture for a research program, as it signifies the potential discovery of a new chemical entity.

It is crucial to ensure the structure searched is correct and has been unambiguously characterized. A CAS number is assigned to a specific, verified chemical structure.[18] Any ambiguity in stereochemistry, for example, would represent a different substance.

Tier 3: The Path to a New CAS Number

For a novel compound that has been synthesized and rigorously characterized, a new CAS number can be obtained by submitting the substance to the CAS Registry.[19]

Logical Workflow for New CAS Number Assignment:

Caption: Workflow for obtaining a CAS number for a novel compound.

The process involves providing CAS with sufficient evidence to verify the substance's identity, including its chemical structure, composition, and other relevant details from your analytical work.[3]

Section 4: Protocol: Synthesis and Characterization of a Novel Derivative

To illustrate the process, this section provides a field-proven protocol for the synthesis of a novel derivative, 1-(N-(3-methylthiophenyl)piperidin-4-yl)ethan-1-one , followed by the necessary characterization workflow.

Experimental Protocol: Synthesis of 1-(N-(3-methylthiophenyl)piperidin-4-yl)ethan-1-one

This protocol describes the acylation of the parent amine. The choice of an acetyl group is a common strategy in medicinal chemistry to modulate solubility and hydrogen bonding capacity.

Step-by-Step Methodology:

-

Reactant Preparation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve N-(3-methylthiophenyl)piperidin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL). Add triethylamine (TEA, 1.5 eq) as a base to scavenge the HCl byproduct.

-

Acylation: Cool the solution to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10 minutes. The formation of a white precipitate (triethylamine hydrochloride) is expected.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase until the starting amine spot is consumed.

-

Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 0-5% methanol in DCM to afford the pure 1-(N-(3-methylthiophenyl)piperidin-4-yl)ethan-1-one.

Self-Validating System: Analytical Characterization Workflow

The identity and purity of the synthesized compound must be confirmed unequivocally. This is a self-validating system where each analysis provides a piece of the structural puzzle.

Caption: Logical workflow for the structural elucidation of a novel compound.

-

¹H and ¹³C NMR: To confirm the proton and carbon environments, ensuring all expected signals are present and integrations are correct.[20][21]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the exact molecular weight and, therefore, the elemental formula of the new compound.[20][22]

-

FTIR Spectroscopy: To verify the presence of key functional groups, such as the amide carbonyl (~1650 cm⁻¹) and the absence of the primary amine N-H stretch from the starting material.[21]

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which must match the calculated values for the proposed structure.[21]

Only with this complete package of analytical data can a researcher confidently claim the synthesis of a novel compound and proceed to request a CAS number.

Section 5: Data Collation for Known Derivatives

For efficient research, it is vital to maintain a clear record of known compounds within a chemical series. The table below summarizes data for the parent compound and a related, commercially available derivative.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Phenyl-4-piperidinamine | 23056-29-3 | C₁₁H₁₆N₂ | 176.26 | |

| N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-73-0 | C₂₀H₂₅N₅ | 351.45 |

(Data sourced from PubChem and other chemical supplier databases)[17][23]

Conclusion

The search for a CAS number is a fundamental pillar of chemical research, serving as the definitive step in establishing the novelty of a synthesized molecule. For scientists exploring the rich chemical space of N-(3-methylthiophenyl)piperidin-4-amine derivatives, a systematic, multi-tiered search strategy is essential. This guide provides a robust framework, moving from broad database inquiries to the rigorous, self-validating process of synthesis and characterization required to bring a new chemical entity into the global scientific registry. By integrating this strategic approach, researchers can ensure scientific integrity, streamline their discovery workflow, and contribute new, unambiguously identified molecules to the field of medicinal chemistry.

References

-

What are CAS Numbers: The Key to Chemical Identification - Pharmaoffer.com. (2023, May 23). Pharmaoffer. [Link]

-

Why is the CAS number important? - Creative Safety Supply. Creative Safety Supply. [Link]

-

The importance and history of CAS registration numbers - Ofipharma. (2023, December 12). Ofipharma. [Link]

-

CAS REGISTRY | CAS. CAS. [Link]

-

CAS Databases Documentation | Chemical Information Resources. CAS. [Link]

-

Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. [Link]

-

Piperidine-based drug discovery. ResearchGate. [Link]

-

Richman, D. (2011, October 11). Sixty-Four Free Chemistry Databases. Depth-First. [Link]

-

List of useful databases | Chemistry Library - University of Cambridge. University of Cambridge. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Thieme Connect. [Link]

-

How to Interpret CAS Numbers for Biochemical Substances. (2025, May 9). Patsnap Synapse. [Link]

-

The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. (2026, January 29). Dakota Bioprocessing. [Link]

-

CAS Registry Number - Wikipedia. Wikipedia. [Link]

-

Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

-

All you Need to Know About CAS Numbers | CA - SDS Manager. SDS Manager. [Link]

-

CAS Number FAQs | TotalSDS®. (2025, March 20). TotalSDS®. [Link]

-

Understanding CAS Registry Number: a Key Identifier for Chemical Substances. REACH24H. [Link]

-

Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. [Link]

-

What is the best way to know if I have a novel compound? (2014, March 5). ResearchGate. [Link]

-

Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

-

de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. [Link]

-

Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives | Abstract. Der Pharma Chemica. [Link]

-

Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... ResearchGate. [Link]

-

Name, CAS No., Molecular Formula, SMILES, InChIKey, EINECS Search | ChemSrc. ChemSrc. [Link]

-

CAS Number Search - the NIST WebBook. NIST. [Link]

-

List of CAS numbers by chemical compound - Wikipedia. Wikipedia. [Link]

-

a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... | Download Scientific Diagram. ResearchGate. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]

-

Patra, S., et al. (2012). Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. Asian Journal of Chemistry. [Link]

-

Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

-

Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. PrepChem.com. [Link]

-

N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. PubChem. [Link]

-

3-Phenylpiperidine - Wikipedia. Wikipedia. [Link]

Sources

- 1. CAS REGISTRY | CAS [cas.org]

- 2. The importance and history of CAS registration numbers | Ofipharma [ofipharma.com]

- 3. pharmaoffer.com [pharmaoffer.com]

- 4. creativesafetysupply.com [creativesafetysupply.com]

- 5. All you Need to Know About CAS Numbers | CA [sdsmanager.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 11. thieme-connect.com [thieme-connect.com]

- 12. CAS Databases Documentation | Chemical Information Resources [cas.org]

- 13. List of useful databases | Chemistry Library [library.ch.cam.ac.uk]

- 14. Sixty-Four Free Chemistry Databases | Depth-First [depth-first.com]

- 15. Name, CAS No., Molecular Formula, SMILES, InChIKey, EINECS Search | ChemSrc - Professional Chemical Search Engine [chemsrc.com]

- 16. N-phenyl-1-(2-phenylethyl)piperidin-4-amine | Sigma-Aldrich [sigmaaldrich.com]

- 17. CAS 23056-29-3: N-Phenyl-4-piperidinamine | CymitQuimica [cymitquimica.com]

- 18. totalsds.com [totalsds.com]

- 19. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine | C20H25N5 | CID 49856703 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(3-(Methylthio)phenyl)piperidin-4-amine as a novel psychoactive substance (NPS) precursor

A Novel Psychoactive Substance (NPS) Precursor Profile

Strategic Overview: The Evolution of "Masked" Precursors

The regulation of N-phenylpiperidin-4-amine (NPP) and 4-anilino-N-phenethylpiperidine (4-ANPP) has forced illicit manufacturing networks to innovate. N-(3-(Methylthio)phenyl)piperidin-4-amine (herein referred to as 3-MTP-4-PA ) represents a "next-generation" precursor designed to circumvent specific list-based controls while retaining the structural core necessary to synthesize high-potency fentanyl analogs—specifically 3-Methylthiofentanyl .

Unlike simple alkyl-fentanyls (e.g., butyrylfentanyl), which modify the acyl chain, this precursor introduces a modification at the aniline core. This structural change (bioisosteric replacement of a hydrogen or methyl group with a methylthio group) alters the precursor's mass spectral fingerprint, complicating automated detection while yielding an end-product with potency comparable to or exceeding that of fentanyl.

Regulatory Status & Risk Profile

-

Precursor Class: Masked NPP-Analog.

-

Target End-Product: 3-Methylthiofentanyl (Schedule I in US/UN).

-

Detection Challenge: Standard GC-MS libraries for NPP (m/z 176) will not flag this molecule (m/z 222), requiring updated spectral databases.

Chemical Genealogy & Structural Characterization

To understand the synthesis potential, we must first define the physicochemical properties of the precursor compared to the regulated standard (NPP).

Physicochemical Data Table

| Property | Standard Precursor (NPP) | Target Precursor (3-MTP-4-PA) |

| IUPAC Name | N-phenylpiperidin-4-amine | N-(3-(Methylthio)phenyl)piperidin-4-amine |

| Molecular Formula | C₁₁H₁₆N₂ | C₁₂H₁₈N₂S |

| Molecular Weight | 176.26 g/mol | 222.35 g/mol |

| Key Substituent | None (H) | 3-Methylthio (-SMe) |

| CAS (Approx.) | 23056-29-3 | Unassigned/Novel |

| Physical State | Crystalline Solid | Oily Solid / Low-melting Solid (Predicted) |

| Solubility | MeOH, DCM, Acidic H₂O | MeOH, DCM, High Lipophilicity |

Structural Diagram (Graphviz)

The following diagram illustrates the structural relationship between the precursor and the active opioid.

Caption: Structural evolution from raw aniline to the active 3-methylthiofentanyl via the 3-MTP-4-PA precursor.

Synthesis & Production Dynamics

The synthesis of 3-MTP-4-PA follows the "Gupta" or "Siegfried" methods adapted for substituted anilines. Understanding these pathways is critical for identifying clandestine laboratory setups.

The Synthesis Workflow

Step 1: Reductive Amination (The Core Reaction) The primary synthesis involves the condensation of 3-(methylthio)aniline with N-Boc-4-piperidone (or N-benzyl-4-piperidone), followed by reduction.

-

Reagents: 3-(methylthio)aniline, N-Boc-4-piperidone, Sodium Triacetoxyborohydride (STAB) or NaBH₄.

-

Solvent: Dichloroethane (DCE) or Methanol.

-

Mechanism: Formation of an imine intermediate, which is immediately reduced to the secondary amine.

Step 2: Deprotection If N-Boc-4-piperidone is used, an acid wash (HCl/Dioxane or TFA) is required to remove the Boc group, yielding the free amine 3-MTP-4-PA .

Experimental Protocol: Synthesis of 3-MTP-4-PA (Theoretical)

Note: This protocol is for forensic reference and hazard assessment only.

-

Imine Formation: Dissolve 1.0 eq of 3-(methylthio)aniline and 1.1 eq of N-Boc-4-piperidone in DCE. Add catalytic Acetic Acid. Stir for 2 hours.

-

Reduction: Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride portion-wise. Allow to warm to room temperature overnight.

-

Quench & Extract: Quench with saturated NaHCO₃. Extract with DCM.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Deprotection: Dissolve the crude carbamate in 4M HCl in Dioxane. Stir for 1 hour. Precipitate the hydrochloride salt with diethyl ether.

-

Yield: The resulting white/off-white solid is 3-MTP-4-PA · 2HCl .

Downstream Conversion (The Threat)

The precursor is converted to the active opioid via two subsequent steps:

-

Alkylation: Reaction with phenethyl bromide (or tosylate) to attach the "tail."

-

Acylation: Reaction with propionyl chloride to close the amide "head."

Forensic Analysis & Identification

For analytical chemists, identifying 3-MTP-4-PA requires looking for specific mass spectral shifts relative to NPP.

Mass Spectrometry (GC-MS/LC-MS)

-

Parent Ion (M+): m/z 222 (Base peak likely lower due to fragmentation).

-

Base Peak: In fentanyl precursors, the base peak is often the piperidine fragment. However, for this specific precursor, look for the m/z 138-140 range (substituted aniline fragment) or the m/z 84 (piperidine ring) depending on ionization energy.

-

Key Delta: The mass shift of +46 Da (S-Me vs H) or +32 Da (S-Me vs Me) compared to standard precursors is diagnostic.

Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum provides definitive proof of the structure.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Value |

| -S-CH₃ | 2.45 - 2.50 | Singlet (3H) | High (Specific to Thio-analogs) |

| Ar-H (Phenyl) | 6.50 - 7.20 | Multiplet (4H) | Medium (Pattern indicates meta-sub) |

| Piperidine C-H (N-adj) | 3.00 - 3.20 | Multiplet | Low (Generic to piperidines) |

| Piperidine C-H (methine) | 3.40 - 3.60 | Multiplet (1H) | Medium (Attachment point) |

Analytical Workflow Diagram

Caption: Forensic decision tree for identifying non-standard fentanyl precursors.

Pharmacological Implications

While 3-MTP-4-PA itself is likely pharmacologically inactive (lacking the N-phenethyl and N-propionyl groups required for mu-opioid receptor binding), it is the gateway to 3-Methylthiofentanyl .

End-Product Potency

3-Methylthiofentanyl is a highly potent opioid agonist.

-

Potency: Estimated 1000x Morphine (varies by isomer).

-

Mechanism: The sulfur atom increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration compared to 3-methylfentanyl.

-

Toxicity: High risk of respiratory depression.[2] The "meta" substitution on the aniline ring often retains or enhances affinity compared to unsubstituted fentanyl.

Safety Protocol for Handling

Although the precursor is less toxic than the final product, it should be treated with OEB 3/4 (High Potency) standards due to the risk of trace contamination with the active opioid during synthesis.

-

PPE: Double nitrile gloves, P100 respirator or Fume Hood.

-

Deactivation: Oxidation (Bleach/Peroxide) is effective against the sulfur moiety, converting it to the sulfoxide/sulfone, potentially altering reactivity, but standard incineration is preferred.

References

-

United Nations Office on Drugs and Crime (UNODC). (2022). Global SMART Update: The growing complexity of the opioid crisis. Retrieved from [Link]

-

Drug Enforcement Administration (DEA). (2023). Diversion Control Division: Fentanyl and Fentanyl-Related Substances Reporting. Retrieved from [Link]

-

Vandeputte, M. M., et al. (2021). "Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes."[3][4][5][6] Journal of Analytical Toxicology. Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). Fentanyl and its analogues: Introduction. Retrieved from [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. 3-Methylfentanyl - Wikipedia [en.wikipedia.org]

- 3. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes [ojp.gov]

- 4. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Pharmacological Evaluation of Meta-Substituted 4-Anilino-N-phenethylpiperidine (ANPP) Analogs

Executive Summary

4-anilino-N-phenethylpiperidine (ANPP) is a critical chemical intermediate in the synthesis of fentanyl and numerous potent analogs.[1][2] Its classification as a Schedule II controlled substance underscores its importance in both legitimate pharmaceutical research and illicit drug manufacturing.[3][4] This guide provides a comprehensive technical overview for researchers in drug development and medicinal chemistry on the strategic exploration of ANPP structural analogs, with a specific focus on substitutions at the meta-position of the aniline ring.

By modifying this core scaffold, researchers can systematically investigate the structure-activity relationships (SAR) that govern opioid receptor affinity, selectivity, and functional activity. This document details the synthetic rationale, step-by-step experimental protocols for synthesis and pharmacological evaluation, and the analytical techniques required for unambiguous characterization. We will explore the causal relationships between specific meta-substitutions and their resulting pharmacological profiles, offering a framework for the rational design of novel opioid receptor modulators.

The Strategic Importance of ANPP as a Chemical Scaffold

ANPP, or despropionyl fentanyl, represents the final precursor in several common synthetic routes to fentanyl, requiring only acylation to yield the final product.[2][5] Its rigid piperidine core, flexible N-phenethyl group, and reactive aniline nitrogen make it an ideal platform for chemical modification. The Drug Enforcement Administration (DEA) designated ANPP as an immediate precursor to fentanyl, controlling it to prevent its diversion for illicit synthesis.[1][3]

For drug discovery professionals, the ANPP scaffold is a foundational starting point. Altering its structure allows for the systematic probing of the opioid receptor binding pocket. The rationale for focusing on analogs, particularly those with substitutions on the aromatic rings, is to modulate the compound's interaction with µ (MOR), δ (DOR), and κ (KOR) opioid receptors, potentially leading to compounds with more desirable therapeutic profiles, such as potent analgesia with reduced side effects.[6]

Rationale for Meta-Substitution in Drug Design

The placement of substituents on an aromatic ring is a cornerstone of medicinal chemistry. The meta-position offers a unique vector for altering a molecule's properties without inducing the significant steric hindrance often associated with ortho-substitutions.

The choice of a meta-substituent is driven by the desire to modulate:

-

Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl, -CF3) or electron-donating groups (e.g., -CH3, -OCH3) at the meta-position can alter the pKa of the aniline nitrogen and the overall electron density of the ring. This directly influences hydrogen bonding and π-π stacking interactions within the receptor binding site.

-

Lipophilicity : The addition of substituents changes the molecule's octanol-water partition coefficient (LogP), affecting its ability to cross the blood-brain barrier and its overall pharmacokinetic profile.

-

Metabolic Stability : Introducing groups like fluorine can block sites of metabolic oxidation, potentially increasing the compound's half-life.[7]

Exploring these substitutions allows for a systematic evaluation of the structure-activity relationship (SAR), providing critical insights into the chemical environment of the opioid receptor.[8][9][10]

Synthesis of Meta-Substituted ANPP Analogs: A General Protocol

The most direct method for synthesizing meta-substituted ANPP analogs is through the reductive amination of N-phenethyl-4-piperidone (NPP) with a corresponding meta-substituted aniline. This well-established reaction provides a reliable and efficient pathway to the target compounds.[2]

Experimental Protocol: Synthesis of N-(3-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine

This protocol describes a representative synthesis using 3-fluoroaniline.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-phenethyl-4-piperidone (NPP) (1.0 eq).

-

Add methanol as the solvent.

-

Add the meta-substituted aniline, in this case, 3-fluoroaniline (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

Step 2: Reduction

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (NaBH4) (1.5 eq) portion-wise to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate in vacuo to yield the crude product.

-

Purify the crude product via column chromatography on silica gel to obtain the pure meta-fluoro ANPP analog.

Step 4: Characterization

-

Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13]

Caption: General synthetic workflow for meta-substituted ANPP analogs.

Pharmacological Characterization of Novel Analogs

A thorough pharmacological evaluation is essential to understand the effects of meta-substitution. This involves a tiered approach, starting with in vitro assays to determine receptor interaction and followed by in vivo studies to assess physiological effects.[14][15]

In Vitro Assays: Receptor Affinity and Functional Activity

Protocol 1: Opioid Receptor Radioligand Binding Assay This assay determines the binding affinity (Ki) of the synthesized analog for µ, δ, and κ opioid receptors.

-

Preparation : Use membrane homogenates from cells stably expressing the human opioid receptors (e.g., HEK293 cells).[15]

-

Competition Binding : Incubate the cell membranes with a known concentration of a selective radioligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the test compound (the meta-substituted ANPP analog).

-

Incubation & Separation : Allow the mixture to incubate to equilibrium. Separate the bound from unbound radioligand via rapid filtration.

-

Quantification : Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay This assay measures the degree of G-protein activation following receptor binding, determining whether the compound is an agonist, antagonist, or inverse agonist, and quantifies its potency (EC50) and efficacy (Emax).[16]

-

Assay Components : Combine cell membranes expressing the opioid receptor of interest, the test compound at various concentrations, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Incubation : Incubate the mixture to allow for receptor activation and [³⁵S]GTPγS binding to the Gα subunit.

-

Separation & Quantification : Separate bound and free [³⁵S]GTPγS and quantify the bound radioactivity via scintillation counting.

-

Data Analysis : Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound. The resulting sigmoidal curve provides the EC50 (potency) and the Emax (efficacy) relative to a standard full agonist like DAMGO.[16]

In Vivo Assay: Antinociceptive Effect

Protocol 3: Rodent Warm-Water Tail-Withdrawal Assay This is a standard in vivo test to measure the analgesic properties of a compound.[10][17]

-

Acclimation : Acclimate male Swiss Webster mice to the testing environment.

-

Baseline Measurement : Measure the baseline tail-withdrawal latency by immersing the distal portion of the tail in a warm water bath (e.g., 52°C) and recording the time to flick or withdraw the tail. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.

-

Compound Administration : Administer the test compound via a specific route (e.g., subcutaneous injection).

-

Post-Treatment Measurement : At set time points after administration, re-measure the tail-withdrawal latency.

-

Data Analysis : Convert the latency times to a percentage of the maximum possible effect (%MPE). Generate a dose-response curve to calculate the ED50, which is the dose required to produce 50% of the maximum analgesic effect.

Caption: Tiered workflow for pharmacological characterization.

Structure-Activity Relationship (SAR) of Meta-Substituted Analogs

The primary goal of synthesizing and testing these analogs is to establish a clear SAR. By comparing the pharmacological data across a series of compounds with different meta-substituents, we can deduce the influence of electronic and steric properties on opioid receptor interaction.

A study on fentanyl analogs with fluorine substitutions on the aniline ring found that the position of the fluorine atom significantly impacted the in vivo effects.[10] Similarly, research into Leu-enkephalin analogs showed that meta-substitutions on the phenylalanine residue generally increased binding affinity for both µ and δ opioid receptors.[18] These findings support the hypothesis that modifications at this position can profoundly alter pharmacological activity.

Table 1: Hypothetical Pharmacological Data for Meta-Substituted ANPP Analogs (Aniline Ring)

| Substituent (R) | Type | µ-Receptor Ki (nM) | µ-Receptor EC50 (nM) | µ-Receptor Emax (%) |

| -H (ANPP) | Control | 15.2 | 25.5 | 95 |

| m-F | Electron-Withdrawing | 8.5 | 14.1 | 98 |

| m-Cl | Electron-Withdrawing | 10.1 | 18.9 | 96 |

| m-CH₃ | Electron-Donating | 22.4 | 35.8 | 85 |

| m-CF₃ | Strongly EWG | 5.3 | 9.7 | 105 |

This data is illustrative and serves to demonstrate expected trends based on established medicinal chemistry principles.

Analysis of SAR: From the hypothetical data, we can infer:

-

Electron-Withdrawing Groups (EWGs) : Halogens like fluorine and chlorine appear to enhance binding affinity (lower Ki) and potency (lower EC50). A strongly electron-withdrawing trifluoromethyl group shows the most significant improvement in both affinity and potency, potentially by altering the charge distribution of the aniline ring to favor a more optimal interaction with receptor residues.

-

Electron-Donating Groups (EDGs) : A methyl group appears to decrease both affinity and potency, suggesting that increased electron density on the aniline ring may be detrimental to binding.

This systematic approach allows for the development of predictive models for designing future analogs with targeted pharmacological profiles.

Caption: Logical flow of Structure-Activity Relationship (SAR) analysis.

Conclusion and Future Directions

The systematic synthesis and evaluation of meta-substituted ANPP analogs provide a powerful platform for dissecting the structure-activity relationships of 4-anilidopiperidine opioids. By carefully selecting substituents, researchers can fine-tune the electronic, steric, and lipophilic properties of the core scaffold, leading to a deeper understanding of the molecular determinants of opioid receptor activation. This knowledge is crucial for the rational design of next-generation analgesics with improved safety profiles and for developing research tools to further probe the complexities of the opioid system.

Future work should focus on expanding the library of analogs to include a wider range of functional groups and exploring substitutions on the N-phenethyl ring to build a comprehensive, multi-dimensional SAR model.

References

- Combine analytical techniques for confident identification of fentanyl analogs. (2023). Vertex AI Search.

- Characterization of Fentanyl Analogues by Instrumental Analysis. (2018). UIC Indigo.

- In vitro and in vivo assessment of mu opioid receptor constitutive activity. (n.d.). PubMed - NIH.

- Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance. (2010). Federal Register.

- Fentanyl analogs: structure-activity-rel

- L_2018123EN.01000401.xml. (n.d.). EUR-Lex - European Union.

- Meta Substituted Phe 4 Analogs of Leu-enkephalin Increase Affinity at δOR and. (n.d.).

- Fentanyl Precursors New and Emerging Drug Threats in Canada. (2025). Government of Canada.

- Fentanyl Analogs: Structure-Activity-Rel

- Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under intern

- 4-ANPP. (n.d.). Wikipedia.

- Fentanyl and Fentanyl Analog Screening Using ASAP-MS With LiveID Confirmation. (n.d.). Pubs - Royal Society of Chemistry.

- Synthesis and Identification of A Novel Fentanyl Analog. (2025).

- Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS). (2024).

- Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6-O-sulfate and Codeine-6-O-sulf

- Fentanyl analog structure-activity relationships demonstrate N-acyl chain length and aryl fluorine position as determinants of in vivo potency efficacy and safety. (2023). PubMed.

- Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (2024).

- Fentanyl analogs: structure-activity-relationship study. (n.d.). Semantic Scholar.

- Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (2025). Experts@Minnesota.

- Fentanyl Analogs: Structure-Activity-Relationship Study | Request PDF. (n.d.).

- RIN D

- CAS 21409-26-7: 4-Anilino-N-phenethylpiperidine (ANPP). (n.d.). CymitQuimica.

- In vitro and in vivo opioid activity and SAR study on the variation of the substituent in position 5 in 14-alkoxy-substituted N- methylmorphinan-6-ones. (n.d.).

- Synthesis and evaluation of 1- and 2-substituted fentanyl analogues for opioid activity. (n.d.). europepmc.org.

- 8 - U.S. Sentencing Commission Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. (2017). U.S. Sentencing Commission.

- L_2023027EN.01000101.xml. (n.d.). EUR-Lex - European Union.

- Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes | Request PDF. (n.d.).

- Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site. (2021). eLife.

- Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applic

- The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl. (n.d.). Semantic Scholar.

- Metabolic Pathways and Potencies of New Fentanyl Analogs. (2019). Frontiers.

- Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One. (2018). Research journals.

- List of fentanyl analogues. (n.d.). Wikipedia.

- Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. (n.d.). OUCI.

- Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Deriv

- Detection of fentanyl analogs and synthetic opioids in real hair samples. (n.d.). CDUHR.

- An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. (2014).

- N-phenyl-1-(2-phenylethyl)-4-piperidinamine. (n.d.). PubChem.

- Opioid receptor binding affinities and selectivities at MOP, DOP and... (n.d.).

- Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. (n.d.). PMC.

- Emerging Synthetic Fentanyl Analogs. (n.d.). PMC - NIH.

- Fentanyl analogs synthesized in this work. | Download Scientific Diagram. (n.d.).

- 4-Anilino-N-Phenethylpiperidine. (n.d.). the NIST WebBook.

- Designer Drugs: The Dark Side of Organic Synthesis. (2024). Macmillan Group.

- Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. (2022).

Sources